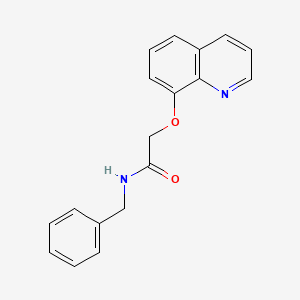
2-Iodo-7-nitro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-7-nitro-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their wide-ranging biological activities and are prevalent in various natural compounds, including neurotransmitters and alkaloids . The compound this compound is particularly interesting due to its unique structural features, which include an iodine atom at the second position and a nitro group at the seventh position on the indole ring.
Preparation Methods
The synthesis of 2-Iodo-7-nitro-1H-indole can be achieved through several synthetic routes. One common method involves the palladium-catalyzed Larock indole synthesis, which allows for the formation of highly functionalized indole units . Another approach is the Buchwald-Hartwig amination followed by C-H activation, which can be used to form the key pyrrolo[2,3-c]carbazole unit . Industrial production methods typically involve the use of palladium catalysts and specific reaction conditions to ensure high yields and purity of the final product.
Chemical Reactions Analysis
2-Iodo-7-nitro-1H-indole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include p-toluenesulfonic acid, methanesulfonic acid, and various palladium catalysts . Major products formed from these reactions include benzofuro[3,2-b]indole, benzofuro[3,2-b]indol-8-amine, and diindole-2-carboxylate . The compound’s reactivity is influenced by the presence of the iodine and nitro groups, which can participate in electrophilic and nucleophilic substitution reactions.
Scientific Research Applications
2-Iodo-7-nitro-1H-indole has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex indole derivatives . In biology, it has been studied for its potential as a biologically active compound with applications in cancer treatment, antimicrobial activity, and other therapeutic areas . In medicine, indole derivatives are known to bind with high affinity to multiple receptors, making them valuable for drug development . Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-Iodo-7-nitro-1H-indole involves its interaction with various molecular targets and pathways. The indole nucleus allows the compound to bind to multiple receptors, including those involved in neurotransmission and cell signaling . The presence of the nitro group can enhance the compound’s ability to participate in redox reactions, while the iodine atom can facilitate halogen bonding interactions with biological targets . These interactions contribute to the compound’s biological activity and therapeutic potential.
Comparison with Similar Compounds
2-Iodo-7-nitro-1H-indole can be compared to other indole derivatives, such as 2-Iodo-4-nitro-1H-indole and 2-Bromo-7-nitro-1H-indole . While these compounds share similar structural features, the position and type of halogen and nitro groups can significantly influence their reactivity and biological activity . For example, 2-Iodo-4-nitro-1H-indole may exhibit different reactivity patterns due to the different positioning of the nitro group . The unique combination of the iodine and nitro groups in this compound makes it particularly valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H5IN2O2 |
|---|---|
Molecular Weight |
288.04 g/mol |
IUPAC Name |
2-iodo-7-nitro-1H-indole |
InChI |
InChI=1S/C8H5IN2O2/c9-7-4-5-2-1-3-6(11(12)13)8(5)10-7/h1-4,10H |
InChI Key |
LFRCPTUTIXJABD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


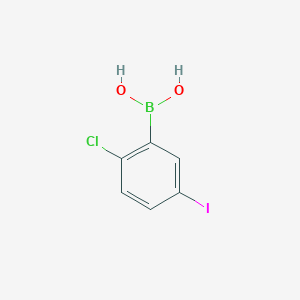

![Methyl 6-bromo-5-methylbenzo[b]thiophene-4-carboxylate](/img/structure/B11839714.png)

![(S)-Ethyl 2',3',4',9'-tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]-3'-carboxylate](/img/structure/B11839739.png)
![Thieno[2,3-b]pyridine, 4-chloro-2-iodo-](/img/structure/B11839742.png)
![7-Bromo-2-(difluoromethyl)-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11839746.png)
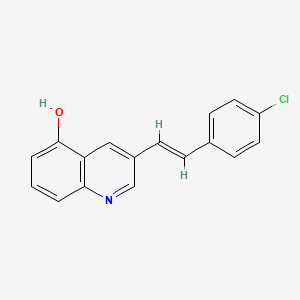
![Methyl 2-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B11839762.png)
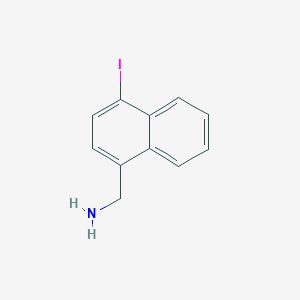

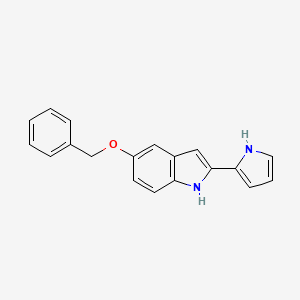
![N-[1-(1-Naphthyl)ethyl]heptanamide](/img/structure/B11839790.png)
